Ac-Ala-OH-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

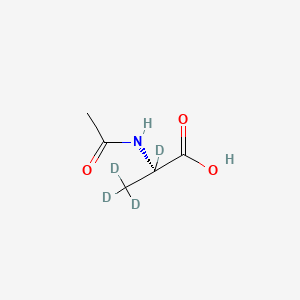

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

(2S)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3,3D |

InChI Key |

KTHDTJVBEPMMGL-MKHXCRIBSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac-Ala-OH-d4: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4), a deuterated analog of the endogenous N-acetyl-L-alanine. The incorporation of deuterium offers a valuable tool for researchers in various fields, including metabolic research, proteomics, and drug development, primarily for use as an internal standard in mass spectrometry-based quantification and for studying metabolic pathways and enzyme kinetics.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of N-acetyl-L-alanine. The deuterium labels are typically incorporated at the 2, 3, 3, and 3 positions of the alanine moiety. Below is a summary of its key chemical and physical properties, with a comparison to its non-deuterated counterpart.

| Property | This compound (N-Acetyl-L-alanine-2,3,3,3-d4) | Ac-Ala-OH (N-Acetyl-L-alanine) |

| CAS Number | 2230887-18-8[1] | 97-69-8[2][3][4] |

| Molecular Formula | C5H5D4NO3[1] | C5H9NO3 |

| Molecular Weight | 135.15 g/mol | 131.13 g/mol |

| Appearance | White to off-white powder (inferred) | White to off-white powder |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

| Melting Point | Not specified | 125 °C |

| Storage Temperature | 2-8°C (recommended for non-deuterated) | 2-8°C |

| SMILES | C--INVALID-LINK--NC(=O)C (for non-deuterated) | C--INVALID-LINK--C(O)=O |

| InChI | InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 (for non-deuterated) | InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 |

Biological Significance and Signaling Pathways

N-acetyl-L-alanine is the N-acetylated form of the nonessential amino acid L-alanine and is involved in various biological processes. It serves as a substrate for protein synthesis and has been identified as an inhibitor of p21 and epidermal growth factor (EGF). N-acyl amino acids as a class are recognized as endogenous signaling molecules.

The cyclin-dependent kinase inhibitor p21 (also known as Cip1 or WAF1) is a key regulator of the cell cycle, and its activity is tightly controlled. N-acetyl-L-alanine has been shown to inhibit p21-mediated reactive oxygen species (ROS) accumulation, which can rescue cells from p21-induced senescence. The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation. The interplay between EGFR signaling and p21 is a critical aspect of cell cycle control.

Below is a logical diagram illustrating the established relationships between N-acetyl-L-alanine, p21, and the EGFR signaling pathway.

Caption: Logical diagram of N-acetyl-L-alanine's inhibitory role on p21 within the context of EGFR signaling.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its non-deuterated form are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Synthesis of N-acetyl-L-alanine-d4 (this compound)

This protocol describes a general two-step process for the synthesis of this compound, involving the deuteration of L-alanine followed by N-acetylation.

Caption: Experimental workflow for the synthesis of this compound.

1. Deuteration of L-Alanine:

-

Materials: L-alanine, Deuterium oxide (D₂O, 99.9 atom % D), catalyst (e.g., a base like sodium hydroxide or an acid).

-

Procedure:

-

Dissolve L-alanine in D₂O within a high-pressure reaction vessel.

-

Add a catalytic amount of a suitable acid or base to facilitate H/D exchange.

-

Seal the vessel and heat to a temperature typically ranging from 150-200°C for 24-48 hours. The optimal temperature and time should be determined empirically.

-

After cooling, neutralize the reaction mixture.

-

Remove the D₂O under reduced pressure.

-

The resulting deuterated L-alanine (L-alanine-d4) can be purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

-

2. N-acetylation of L-Alanine-d4:

-

Materials: L-alanine-d4, Acetic anhydride (or acetic-d4 anhydride for complete deuteration of the acetyl group), appropriate solvent (e.g., water or an organic solvent).

-

Procedure:

-

Dissolve the purified L-alanine-d4 in the chosen solvent.

-

Slowly add a molar excess of acetic anhydride to the solution while stirring, often at a reduced temperature (e.g., on an ice bath).

-

Allow the reaction to proceed for several hours at room temperature.

-

The N-acetyl-L-alanine-d4 product can be isolated by crystallization upon cooling or by solvent evaporation followed by purification using techniques like column chromatography.

-

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is a powerful technique to confirm the structure and determine the isotopic purity of this compound.

-

Sample Preparation:

-

Dissolve a few milligrams of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction in the intensity of the proton signals corresponding to the Cα-H and the methyl protons of the alanine moiety will confirm successful deuteration. The integral of the remaining acetyl protons can be compared to an internal standard to assess purity.

-

-

²H NMR Analysis:

-

Acquire a ²H (Deuterium) NMR spectrum.

-

The presence of signals at the chemical shifts corresponding to the deuterated positions will confirm the incorporation of deuterium.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

Deuterium substitution will cause a characteristic splitting of the adjacent carbon signals (due to C-D coupling) and a slight upfield shift, providing further confirmation of deuteration.

-

Mass Spectrometric Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and isotopic enrichment of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).

-

-

Analysis:

-

Infuse the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum in either positive or negative ion mode.

-

The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ (m/z 136.1) or [M-H]⁻ (m/z 134.1) ion of this compound.

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

-

The isotopic distribution of the molecular ion peak can be analyzed to determine the level of deuterium incorporation.

-

Aminoacylase Activity Assay

This spectrophotometric assay can be used to study the kinetics of aminoacylases using N-acetyl-L-alanine as a substrate. The release of L-alanine is monitored.

-

Materials: N-acetyl-L-alanine, Aminoacylase I (e.g., from porcine kidney), buffer (e.g., 50 mM potassium phosphate, pH 7.5), O-phthaldialdehyde (OPA) reagent.

-

Procedure:

-

Prepare a stock solution of N-acetyl-L-alanine in the phosphate buffer.

-

Prepare a solution of aminoacylase I in cold phosphate buffer.

-

In a reaction vessel, initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.

-

Incubate at a constant temperature (e.g., 37°C).

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Quantify the amount of L-alanine produced by adding the OPA reagent, which reacts with the primary amine of L-alanine to form a fluorescent product.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Create a standard curve with known concentrations of L-alanine to determine the concentration of the product in the reaction aliquots.

-

The initial reaction velocity can be calculated from the rate of product formation.

-

This technical guide provides a solid foundation for researchers working with this compound. The provided data and protocols are intended to be a starting point, and optimization may be necessary for specific experimental setups.

References

N-Acetyl-L-alanine-d4: A Technical Guide for Researchers in Drug Development and Metabolomics

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and properties of N-acetyl-L-alanine-d4. This stable isotope-labeled compound is a critical tool in advanced analytical methodologies, particularly in the field of metabolomics, for enhancing the precision and accuracy of quantitative analyses.

Core Compound Specifications

N-acetyl-L-alanine-d4 is the deuterated form of N-acetyl-L-alanine, an endogenous N-acetylated amino acid. The incorporation of four deuterium atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based applications.

| Property | N-acetyl-L-alanine | N-acetyl-L-alanine-d4 |

| Chemical Formula | C₅H₉NO₃ | C₅H₅D₄NO₃ |

| Average Molecular Weight | 131.13 g/mol | 135.16 g/mol |

| Monoisotopic Mass | 131.058243 g/mol | 135.083292 g/mol |

| Synonyms | Ac-Ala-OH, N-acetylalanine | N-Acetyl-L-alanine-2,3,3,3-d4 |

Biological Significance and Applications

N-acetyl-L-alanine is a metabolite found in various organisms, including humans. It is formed through the enzymatic N-acetylation of L-alanine or via the degradation of N-acetylated proteins. Altered levels of N-acetyl-L-alanine have been linked to various pathological conditions, highlighting its potential as a biomarker.

The primary application of N-acetyl-L-alanine-d4 is as an internal standard in quantitative mass spectrometry. In metabolomics studies, where the goal is to measure the levels of numerous small molecules in a biological sample, deuterated standards are indispensable. They are added to samples at a known concentration at the beginning of the workflow to account for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of the endogenous, non-labeled analyte.[1][2]

Experimental Protocols

Synthesis of N-acetyl-L-alanine-d4

A common method for the synthesis of N-acetyl-L-alanine-d4 involves the acetylation of L-alanine-d4. The following is a representative protocol:

-

Dissolution: Dissolve L-alanine-d4 in an appropriate solvent, such as a mixture of acetic acid and water.

-

Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at an elevated temperature to drive the acetylation of the amino group.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure N-acetyl-L-alanine-d4.

Quantitative Analysis of N-acetyl-L-alanine using N-acetyl-L-alanine-d4 as an Internal Standard

This protocol outlines a general workflow for the quantification of N-acetyl-L-alanine in a biological matrix (e.g., plasma) using liquid chromatography-mass spectrometry (LC-MS) and N-acetyl-L-alanine-d4 as an internal standard.

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a defined volume of the sample (e.g., 100 µL), add a known amount of N-acetyl-L-alanine-d4 solution in a suitable solvent (e.g., methanol).

-

Precipitate proteins by adding a larger volume of a cold organic solvent (e.g., 400 µL of methanol).

-

Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into an LC-MS system.

-

Separate the analytes using a suitable chromatography column and gradient.

-

Detect the analytes using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. The mass transitions for both N-acetyl-L-alanine and N-acetyl-L-alanine-d4 would be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous N-acetyl-L-alanine and the internal standard, N-acetyl-L-alanine-d4.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Quantify the concentration of N-acetyl-L-alanine in the original sample by comparing this ratio to a standard curve generated from samples with known concentrations of N-acetyl-L-alanine and a constant concentration of the internal standard.

-

Visualizing Workflows and Pathways

To further elucidate the context and application of N-acetyl-L-alanine-d4, the following diagrams, generated using the DOT language, illustrate a key metabolic pathway and a typical experimental workflow.

References

A Technical Guide to the Synthesis and Purification of Deuterated Alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated alanine, a critical tool in pharmaceutical research, metabolomics, and structural biology. The selective replacement of hydrogen with deuterium atoms in alanine can significantly alter its metabolic fate, offering a powerful strategy for developing drugs with improved pharmacokinetic profiles.[1][2] This guide details various chemical and biological synthesis routes, purification protocols, and analytical techniques for the characterization of deuterated alanine isotopologues.

Synthesis of Deuterated Alanine

The synthesis of deuterated alanine can be approached through several distinct strategies, each offering advantages in terms of achievable labeling patterns, stereochemical control, and scalability. The choice of method often depends on the desired final product, such as L-alanine-d3, L-alanine-d4, or perdeuterated L-alanine-d7.

Hydrogen-Deuterium Exchange Catalysis

Hydrogen-deuterium (H/D) exchange is a common and direct method for introducing deuterium into the alanine molecule. This approach typically involves the use of a catalyst in a deuterium-rich solvent, most commonly deuterium oxide (D₂O).

1.1.1. Metal-Catalyzed Exchange

Transition metals, particularly those from the platinum group, are effective catalysts for H/D exchange. Ruthenium on carbon (Ru/C) has been shown to be highly effective for achieving high levels of deuteration.[1]

-

Experimental Protocol:

-

L-alanine is dissolved in D₂O containing a catalytic amount of 5% Ru/C.

-

A base, such as sodium hydroxide (NaOH), is added to facilitate the exchange.

-

The reaction mixture is heated under a hydrogen atmosphere.

-

Upon completion, the catalyst is removed by filtration, and the deuterated alanine is isolated from the solution.

-

1.1.2. Acid/Base-Catalyzed Exchange

Both acidic and basic conditions can promote H/D exchange, though basic conditions are often preferred to minimize racemization and decomposition.[1] A common method involves heating alanine in a sealed tube with a base in D₂O, which can lead to specific deuteration at the α-position.[3]

1.1.3. Pyridoxal-Catalyzed Exchange

Pyridoxal and its analogs can catalyze H/D exchange at the α- and β-positions of amino acids. This method mimics the biological function of pyridoxal phosphate (PLP) in transamination reactions. The reaction proceeds through the formation of a Schiff base intermediate, which facilitates the exchange of protons with deuterium from the solvent.

-

Experimental Protocol for DL-Alanine-d7:

-

L-alanine is refluxed in D₂O with pyridoxal hydrochloride and aluminum sulfate (AlSO₄).

-

This process leads to racemization and deuteration at both the α and β positions, yielding DL-alanine-d7.

-

A stereoselective variation of this method utilizes an achiral dichloropyridoxal analog in combination with a chiral base to achieve the synthesis of deuterated D-alanine from L-alanine with an inversion of stereochemistry.

Reductive Amination of Deuterated Precursors

This synthetic route involves the introduction of an amino group to a deuterated keto-acid precursor. A key example is the reductive amination of pyruvic acid-d₄.

-

Experimental Protocol for DL-Alanine-d4:

-

Deuterated pyruvic acid (pyruvic acid-d₄) is subjected to reductive amination using a deuterium source (D₂) and a catalyst.

-

This method results in the formation of racemic DL-alanine-d4 with high isotopic purity.

-

Biocatalytic Synthesis

Enzymatic methods offer high stereoselectivity and milder reaction conditions compared to many chemical methods. Combining a biocatalytic deuteration catalyst with amino acid dehydrogenases allows for the synthesis of a variety of isotopically labeled amino acids.

-

Conceptual Workflow: This approach can stereoselectively introduce deuterium at the α-position of L-alanine.

Biosynthesis in Deuterated Media

Growing microorganisms, such as the alga Scenedesmus obliquus, in a medium where water has been replaced with deuterium oxide (D₂O) leads to the production of perdeuterated proteins. Subsequent hydrolysis of these proteins yields a mixture of perdeuterated amino acids, from which L-alanine-d7 can be isolated.

Purification of Deuterated Alanine

Post-synthesis purification is a critical step to ensure the chemical and isotopic purity of the final product. The choice of purification method depends on the nature of the impurities, which can include unreacted starting materials, byproducts, and undesired stereoisomers.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. For deuterated alanine, methanol has been successfully used as a solvent for recrystallization.

-

Experimental Protocol:

-

The impure deuterated alanine is dissolved in a minimal amount of hot methanol.

-

The solution is allowed to cool slowly, promoting the formation of pure crystals.

-

The crystals are collected by filtration and dried.

-

Chromatographic Methods

Chromatographic techniques are powerful for separating deuterated alanine from closely related impurities.

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge and is effective for isolating amino acids from other charged species.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the purification of N-protected derivatives of deuterated alanine.

Enantiomeric Resolution

When the synthesis results in a racemic mixture (DL-alanine), and a specific enantiomer is required, an enantiomeric resolution step is necessary.

2.3.1. Enzymatic Resolution

Enzymes can selectively act on one enantiomer, allowing for their separation. For example, hog renal acylase can be used to resolve N-acetyl-DL-alanine.

-

Experimental Protocol:

-

Racemic N-acetyl-DL-alanine-d4 is treated with hog renal acylase.

-

The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-alanine-d4.

-

The unreacted D-N-acetylalanine-d4 can be separated and racemized for recycling.

-

2.3.2. Chiral Chromatography

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers.

Quantitative Data Summary

The following tables summarize key quantitative data for various synthesis and purification methods.

Table 1: Synthesis of Deuterated Alanine - Yields and Isotopic Purity

| Synthesis Method | Deuterated Alanine | Reported Yield | Isotopic Purity (%D) | Reference |

| Sealed Tube H/D Exchange | α-deuterated alanine | ~70% | Not specified | |

| Reductive Amination | DL-alanine-d4 | Good overall yield (37%) | >98.5% | |

| Pyridoxal/AlSO₄ Catalysis | DL-alanine-d7 | Not specified | 90% ± 1 (97% at α, 86% at β) | |

| Ru/C Catalyzed H/D Exchange | L-alanine-dα | Not specified | 99% |

Table 2: Properties of Commercially Available Deuterated Alanine

| Compound | Isotopic Purity | Chemical Purity | Supplier Example |

| L-Alanine-3,3,3-d3 | 99 atom % D | >98% | Cambridge Isotope Laboratories |

| L-Alanine-2-d | ≥98 atom % D | ≥98% | Sigma-Aldrich |

| DL-Alanine-2,3,3,3-d4 | 98 atom % D | 99% | Sigma-Aldrich |

| D-Alanine-d7 | 98 atom % D | 95% by HPLC | BOC Sciences |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated alanine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance of proton signals. ²H NMR directly detects the presence and location of deuterium atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment and confirming the molecular weight of the deuterated compound.

-

Chiral Chromatography (GC/HPLC): Used to determine the enantiomeric purity (e.e.) of the final product.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Caption: Overview of chemical and biological synthesis pathways for deuterated alanine.

Caption: General workflow for the purification of deuterated alanine.

Caption: Mechanism of pyridoxal-catalyzed H/D exchange in alanine.

References

A Technical Guide to the Isotopic Purity and Enrichment of Ac-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and enrichment analysis of N-acetyl-d4-L-alanine (Ac-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in various research applications, including metabolic studies, pharmacokinetic assessments, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic characteristics is crucial for the accurate interpretation of experimental data.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Analytical Method(s) | Notes |

| Isotopic Purity (Atom % D) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | Refers to the percentage of deuterium atoms at the labeled positions.[1][2] |

| Chemical Purity | ≥ 98% | HPLC, GC-MS | Refers to the purity of the compound with respect to non-isotopic impurities.[1] |

| Deuterium Incorporation | 4 Deuterium Atoms | Synthesis Design | Deuteration is targeted at the α-carbon and the methyl group (positions 2, 3, 3, 3). |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent determination of its isotopic purity and enrichment.

Synthesis of N-acetyl-d4-L-alanine (this compound)

The synthesis of this compound is achieved through the N-acetylation of d4-L-alanine. A common and effective method involves the use of acetic anhydride.

Materials:

-

L-alanine-2,3,3,3-d4

-

Acetic anhydride

-

Glacial acetic acid

-

Water (deionized)

Procedure:

-

In a round-bottom flask, dissolve L-alanine-2,3,3,3-d4 in glacial acetic acid.

-

Add a molar excess (typically 1.2 to 1.5 equivalents) of acetic anhydride to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a specified period (typically 1-2 hours), with continuous stirring.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent (glacial acetic acid) is removed under reduced pressure (rotoevaporation).

-

The resulting crude product is then purified, typically by recrystallization from a water/ethanol mixture, to yield pure N-acetyl-d4-L-alanine.[3]

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is critical to validate the successful synthesis and labeling of this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

1. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution within a molecule by separating ions based on their mass-to-charge ratio.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Liquid Chromatography (LC) system for sample introduction.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

LC-MS Analysis: Inject the sample into the LC-MS system. The compound will be separated from any impurities by the LC column and then ionized in the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the m/z range corresponding to Ac-Ala-OH and its deuterated isotopologue.

-

Data Analysis:

-

Identify the molecular ion peaks for the unlabeled Ac-Ala-OH (M+0) and the d4-labeled Ac-Ala-OH (M+4).

-

The isotopic enrichment is determined by comparing the intensity of the M+4 peak to the sum of the intensities of all isotopic peaks (M+0, M+1, M+2, M+3, M+4).

-

A general method involves comparing the measured isotope distribution with the theoretically calculated distribution for a given enrichment level.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium incorporation and to quantify the isotopic purity.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Appropriate deuterated solvent (e.g., D₂O or DMSO-d₆).

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction of proton signals at the α-carbon and methyl group positions, when compared to the spectrum of unlabeled Ac-Ala-OH, confirms successful deuteration.

-

The isotopic purity can be estimated by integrating the residual proton signals at the deuterated positions relative to a known internal standard or a non-deuterated portion of the molecule (e.g., the acetyl methyl protons).

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of signals corresponding to the α-carbon and the methyl group confirms the incorporation of deuterium at these positions.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The signals for the deuterated carbons (α-carbon and methyl carbon) will appear as multiplets due to C-D coupling and will be significantly attenuated in intensity compared to the spectrum of the unlabeled compound. This provides further confirmation of deuteration.

-

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: A flowchart illustrating the key stages in the synthesis of N-acetyl-d4-L-alanine.

Caption: A workflow diagram for the determination of isotopic purity and enrichment of this compound.

References

Stability and Storage of Ac-Ala-OH-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-Alanine-d4 (Ac-Ala-OH-d4). Due to the limited availability of specific stability data for the deuterated compound, this guide incorporates information from its non-deuterated counterparts, N-Acetyl-D-alanine and N-Acetyl-L-alanine, to provide a thorough understanding for handling and storage.

Overview of this compound

N-Acetyl-Alanine-d4 is a stable isotope-labeled version of N-Acetyl-Alanine. The deuterium labeling makes it a valuable internal standard in mass spectrometry-based quantitative studies, such as pharmacokinetic and metabolic profiling. Ensuring the stability of this compound is critical for the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid form and solutions, based on available data for the compound and its analogs.

Table 1: Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Notes |

| Routine Storage | Room Temperature | Up to 3 years | Re-analysis of chemical purity is recommended after three years.[1] |

| Long-Term Storage | -20°C | Up to 3 years | Store in a desiccator to protect from moisture.[2][3][4] |

| Accelerated Storage | 4°C | Up to 2 years | Keep protected from moisture.[2] |

Table 2: Storage Conditions for this compound in Solution

| Condition | Temperature | Duration | Notes |

| Short-Term Storage | -20°C | Up to 1 month | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |

| Long-Term Storage | -80°C | Up to 6 months | Prepare single-use aliquots to minimize degradation from freeze-thaw cycles. |

Stability Profile and Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the stability of N-acetylated amino acids can be inferred from related compounds. The primary degradation pathways are likely to involve hydrolysis of the amide bond, particularly under harsh acidic or basic conditions.

A logical workflow for assessing the stability of this compound is presented below.

Caption: Logical workflow for a comprehensive stability assessment of this compound.

For a related compound, N-Acetylglycyl-D-alanine, the potential degradation pathways include hydrolysis, deacetylation, oxidation, and the formation of diketopiperazine under thermal stress.

Experimental Protocols

The following is a generalized protocol for a forced degradation study to assess the stability of this compound. This protocol is based on methodologies used for similar N-acetylated amino acids and should be optimized for specific laboratory conditions and analytical instrumentation.

Objective:

To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Appropriate buffers (e.g., phosphate buffer)

-

HPLC or UPLC system with a mass spectrometer (MS) detector

-

C18 reversed-phase column

Experimental Workflow Diagram

Caption: Workflow for the forced degradation study of this compound.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

-

Incubation and Sampling: Incubate the stressed samples at room temperature (for acid, base, and oxidation) or at the specified temperature (for thermal stress). Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Quenching:

-

For acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.

-

For thermal and oxidative samples, cool to room temperature.

-

-

Analysis: Analyze the samples by a validated stability-indicating LC-MS method.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Mass spectrometry to identify the parent compound and any degradation products.

-

Handling and Safety

When handling this compound, standard laboratory safety precautions should be followed. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of any dust particles. Keep the container tightly closed when not in use and protect it from moisture.

References

Applications of Deuterated Amino Acids in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated amino acids, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, have become indispensable tools in modern biological and pharmaceutical research.[1][2][3] This subtle isotopic substitution, which imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, provides researchers with a powerful, non-radioactive method to trace, quantify, and characterize biological processes with high precision.[][5] The applications of deuterated amino acids are extensive, ranging from enhancing resolution in Nuclear Magnetic Resonance (NMR) spectroscopy for protein structure determination to improving the pharmacokinetic profiles of therapeutic drugs. This technical guide provides an in-depth overview of the core applications of deuterated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

Quantitative Proteomics

Deuterated amino acids are foundational to several quantitative proteomic techniques, enabling the precise measurement of protein abundance, turnover, and synthesis rates.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another is cultured in a "heavy" medium supplemented with deuterated essential amino acids, most commonly lysine and arginine.

The efficiency of isotopic labeling is a critical parameter in SILAC experiments. Complete incorporation is essential for accurate quantification.

| Parameter | Value | Reference |

| Labeling Incorporation Efficiency | >95% | |

| Required Cell Doublings for >97% Incorporation | At least 5 | |

| Typical "Heavy" Amino Acids Used | Deuterated Leucine (Leu-d3), Lysine, Arginine | |

| Observed Labeling Efficiency in Neuroblastoma Cells | 92% after 7 days |

This protocol outlines the key steps for a standard SILAC experiment using deuterated lysine and arginine.

-

Media Preparation:

-

Prepare two types of cell culture media: "light" and "heavy." Both should be deficient in lysine and arginine.

-

Supplement the "light" medium with standard L-lysine and L-arginine.

-

Supplement the "heavy" medium with deuterated L-lysine (e.g., L-Lysine-d4) and deuterated L-arginine (e.g., L-Arginine-d7).

-

Both media should also contain 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the desired cell line, one in the "light" medium and one in the "heavy" medium.

-

Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and lyse the cells using a suitable lysis buffer.

-

Quantify the protein concentration in each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the mixed protein sample into peptides using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine, ensuring that most resulting peptides will contain a labeled amino acid.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Peptides from the "light" and "heavy" samples will appear as pairs of peaks with a characteristic mass difference corresponding to the mass of the deuterated amino acid.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein by comparing the peak intensities of the "light" and "heavy" peptide pairs.

-

References

In-Depth Technical Guide to the Safety of Ac-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for Ac-Ala-OH-d4 (N-Acetyl-L-alanine-d4) was not publicly available at the time of this report. The information presented herein is a consolidation of data from suppliers of the deuterated compound and a comprehensive SDS for the non-deuterated analogue, N-Acetyl-L-alanine. The toxicological properties of the deuterated compound are presumed to be similar to the non-deuterated form, but this has not been experimentally confirmed. It is imperative to handle this substance with the care and precautions appropriate for a laboratory chemical of unknown hazards.

Substance Identification and Properties

This compound is a deuterated form of N-Acetyl-L-alanine. The substitution of deuterium for hydrogen can be useful in metabolic studies and as an internal standard in mass spectrometry-based research.

| Property | Value | Source |

| Chemical Name | N-Acetyl-DL-alanine-2,3,3,3-d4 | C/D/N Isotopes |

| Synonyms | Ac-DL-Ala-OH-d4, 2-Acetamidopropionic Acid-d4 | C/D/N Isotopes |

| Molecular Formula | CD₃CD(NHCOCH₃)COOH | C/D/N Isotopes |

| Molecular Weight | 135.16 g/mol | C/D/N Isotopes |

| Appearance | White to off-white solid | Inferred from analogue |

| Storage Temperature | Room temperature | C/D/N Isotopes |

Hazard Identification and Classification

Based on information for the non-deuterated N-Acetyl-L-alanine, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with care to minimize exposure.

| Hazard Class | Classification |

| GHS/OSHA | Not a hazardous substance |

| Transport | Non-hazardous for transport |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Parameter | Recommendation |

| Handling | - Use in a well-ventilated area.- Avoid dust formation.- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.- Avoid contact with skin, eyes, and clothing. |

| Storage | - Store at room temperature in a dry place.- Keep container tightly closed. |

| Incompatibilities | - Strong oxidizing agents. |

First-Aid Measures

In the event of exposure, follow these first-aid guidelines.

| Exposure Route | First-Aid Procedure |

| Inhalation | - Move to fresh air.- If not breathing, give artificial respiration.- Consult a physician. |

| Skin Contact | - Wash off with soap and plenty of water.- Consult a physician. |

| Eye Contact | - Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | - Never give anything by mouth to an unconscious person.- Rinse mouth with water.- Consult a physician. |

Experimental Protocols and Workflows

While specific experimental protocols involving this compound will vary depending on the research application, a general workflow for handling powdered chemical reagents is essential for safety and reproducibility.

Toxicological Information

No specific toxicological studies have been conducted on this compound. The information below is based on the non-deuterated N-Acetyl-L-alanine.

| Toxicological Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Ecological Information

No specific ecological data is available for this compound. It is expected to have a similar environmental profile to N-Acetyl-L-alanine. Good laboratory practices should be followed to prevent release into the environment.

Disposal Considerations

Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Commercial Suppliers and Technical Applications of N-acetyl-L-alanine-d4: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential applications of N-acetyl-L-alanine-d4, a deuterated stable isotope-labeled amino acid derivative. This document is intended to serve as a valuable resource for researchers in drug development, metabolomics, and proteomics by detailing commercial sources, summarizing key quantitative data, and providing adaptable experimental protocols. Furthermore, this guide illustrates a general experimental workflow for utilizing N-acetyl-L-alanine-d4 in stable isotope tracing studies.

Commercial Availability of N-acetyl-L-alanine-d4 and its Isotopologues

The procurement of high-quality stable isotope-labeled compounds is critical for the accuracy and reproducibility of experimental results. N-acetyl-L-alanine-d4 and its various isotopologues are available from several commercial suppliers. The following table summarizes key information from a selection of vendors to facilitate comparison and purchasing decisions.

| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Quantities |

| LGC Standards | N-Acetyl-L-alanine-2,3,3,3-d4 | CDN-D-6028 | 98 atom % D, min 98% Chemical Purity | 0.05 g, 0.1 g |

| BOC Sciences | N-Acetyl-L-alanine-2,3,3,3-d4 | - | Not specified | Inquiry required |

| CDN Isotopes | N-Acetyl-DL-alanine-2,3,3,3-d4 | D-6179 | 98 atom % D | 0.1 g, 0.25 g |

| CDN Isotopes | N-Acetyl-d3-DL-alanine-2,3,3,3-d4 | D-6182 | 98 atom % D | 0.1 g, 0.25 g |

| Sigma-Aldrich | N-Acetyl-D-alanine | - | ≥98% (TLC) | Not specified |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current product specifications, availability, and pricing.

Experimental Protocols: Stable Isotope Tracing with N-acetyl-L-alanine-d4

Objective: To trace the metabolic fate of N-acetyl-L-alanine-d4 in a cellular model.

Materials:

-

N-acetyl-L-alanine-d4

-

Cell culture medium appropriate for the cell line of interest (consider custom formulation lacking non-labeled L-alanine if tracing incorporation)

-

Cultured cells (e.g., cancer cell line, primary cells)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

-

Instrumentation for analysis (e.g., LC-MS/MS, GC-MS)

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the labeling medium by supplementing the base medium with N-acetyl-L-alanine-d4 at a final concentration to be optimized for the specific cell line and experimental goals.

-

Remove the standard growth medium, wash the cells once with PBS, and replace it with the labeling medium.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled compound.

-

-

Sample Collection and Quenching:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.

-

Quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells. Alternatively, for protein analysis, lyse the cells directly on the plate with ice-cold lysis buffer.

-

-

Metabolite Extraction (for metabolomics):

-

Collect the cell lysate/solvent mixture into a microcentrifuge tube.

-

Perform a multi-step extraction, such as a methanol-chloroform-water extraction, to separate polar metabolites, lipids, and protein pellets.

-

Dry the polar metabolite fraction using a vacuum concentrator.

-

-

Protein Extraction and Preparation (for proteomics):

-

If starting with a lysis buffer, centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

For analysis of protein incorporation, the protein fraction can be hydrolyzed to constituent amino acids.

-

-

Sample Analysis by Mass Spectrometry:

-

Resuspend the dried metabolite extracts in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.

-

Analyze the samples to identify and quantify the deuterated isotopologues of downstream metabolites of N-acetyl-L-alanine-d4.

-

For protein incorporation, analyze the hydrolyzed amino acids to determine the enrichment of d4-alanine.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a stable isotope tracing experiment using N-acetyl-L-alanine-d4.

The Dual Function of N-Acetylation on Alanine: From Protein Fate to Disease Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylation of the amino acid alanine manifests in two biologically significant forms: the post-translational modification of protein N-termini and the circulating metabolite N-acetyl-L-alanine (NAAL). This technical guide provides a comprehensive overview of the functional implications of both forms of alanine N-acetylation. N-terminal acetylation of alanine residues plays a critical, yet context-dependent, role in determining protein fate, acting as a degradation signal (degron) for the ubiquitin-proteasome system or, conversely, contributing to protein stability. As a metabolite, NAAL has emerged as a promising biomarker for a range of pathological conditions, including infectious, inflammatory, and neurodegenerative diseases. This document details the underlying molecular mechanisms, presents quantitative data on the effects of N-acetylation, provides detailed experimental protocols for the study of these processes, and visualizes key pathways and workflows.

N-Terminal Acetylation of Alanine: A Determinant of Protein Stability

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins. When the initiator methionine is cleaved from a nascent polypeptide chain, an alanine residue at the second position is frequently exposed and subsequently N-terminally acetylated by N-terminal acetyltransferases (NATs). This modification can have profound effects on protein function and stability.

The Ac/N-Degron Pathway: N-Terminal Acetyl-Alanine as a Degradation Signal

A primary function of N-terminal acetylation of alanine is to create a degradation signal, known as an Ac/N-degron. This degron is recognized by specific E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation of the protein by the 26S proteasome. In yeast, the Doa10 ubiquitin ligase has been identified as a key recognition component of the Ac/N-degron pathway, targeting proteins with N-terminally acetylated residues, including alanine.[1]

The recognition of the Ac/N-degron by Doa10 is a critical step in the quality control of newly synthesized proteins and the regulation of cellular protein levels. The accessibility of the N-terminally acetylated alanine can be modulated by protein folding and complex formation, providing a mechanism for conditional protein degradation.

Context-Dependent Role in Protein Stability

Paradoxically, N-terminal acetylation has also been implicated in enhancing protein stability. By blocking the free N-terminus, acetylation can prevent other modifications, such as ubiquitination at the N-terminal alpha-amino group, which can also act as a degradation signal. The overall effect of N-terminal acetylation on protein stability appears to be context-dependent, influenced by the specific protein, its subcellular localization, and the interplay with other protein quality control mechanisms.[2]

Data Presentation: N-Terminal Residue and Protein Half-Life

While direct quantitative data comparing the half-life of a protein with and without an N-terminally acetylated alanine is limited, the "N-end rule" provides a framework for understanding the influence of the N-terminal residue on protein stability. The following table summarizes the estimated half-lives of proteins with different N-terminal amino acids in various organisms. It is important to note that these values do not distinguish between acetylated and non-acetylated forms but provide a general indication of the inherent stability conferred by the N-terminal residue.

| N-Terminal Amino Acid | Mammalian Half-Life | Yeast Half-Life | E. coli Half-Life |

| Alanine (Ala) | 4.4 hours | >20 hours | >10 hours |

| Methionine (Met) | 30 hours | >20 hours | >10 hours |

| Serine (Ser) | 1.9 hours | >20 hours | >10 hours |

| Threonine (Thr) | 7.2 hours | >20 hours | >10 hours |

| Valine (Val) | 100 hours | >20 hours | >10 hours |

| Glycine (Gly) | 30 hours | >20 hours | >10 hours |

| Cysteine (Cys) | 1.2 hours | >20 hours | >10 hours |

| Phenylalanine (Phe) | 1.1 hours | 3 min | 2 min |

| Leucine (Leu) | 5.5 hours | 3 min | 2 min |

| Aspartate (Asp) | 1.1 hours | 3 min | >10 hours |

| Arginine (Arg) | 1 hour | 2 min | 2 min |

Data adapted from studies on the N-end rule.[3]

N-Acetyl-L-Alanine (NAAL): A Circulating Metabolite and Disease Biomarker

N-acetyl-L-alanine (NAAL) is an endogenous metabolite formed through the action of N-acetyltransferases or as a byproduct of the degradation of N-terminally acetylated proteins.[4] While historically considered a simple metabolic byproduct, recent metabolomic studies have highlighted its potential as a dynamic biomarker in a variety of diseases.

NAAL as a Biomarker in Infectious and Inflammatory Diseases

Elevated levels of NAAL have been observed in the plasma of patients with several infectious and inflammatory conditions, suggesting its involvement in the host's immune and metabolic response to disease.

-

COVID-19: Studies have identified N-acetyl-L-alanine as one of several biomarkers with elevated levels in patients with severe COVID-19 compared to those with mild disease and healthy controls.[5]

-

HIV Infection: The plasma of HIV-infected individuals shows a higher abundance of N-acetyl-L-alanine compared to healthy donors. This increase in NAAL has been shown to inhibit the production of the pro-inflammatory cytokine IFN-γ by natural killer (NK) cells in response to Mycobacterium tuberculosis infection, suggesting a role for NAAL in the immune dysregulation observed in HIV patients.

-

Guillain-Barré Syndrome (GBS): A Mendelian randomization study has indicated a significant positive correlation between plasma levels of N-acetyl-L-alanine and the risk of developing GBS, an acute immune-mediated polyneuropathy.

NAAL in Neurodegenerative and Other Diseases

Alterations in NAAL levels have also been implicated in neurodegenerative disorders and other conditions, although the specific roles are still under investigation. Its presence in the cerebrospinal fluid (CSF) makes it a candidate for a central nervous system biomarker.

Data Presentation: N-Acetyl-L-Alanine as a Disease Biomarker

| Disease | Sample Type | Key Quantitative Finding | Reference(s) |

| COVID-19 | Plasma/Serum | Elevated levels in severe cases compared to mild cases and healthy controls. | |

| HIV Infection | Plasma | Significantly higher abundance in HIV-positive individuals. | |

| Guillain-Barré Syndrome | Plasma | Genetically predicted NAAL was significantly positively correlated with GBS (Odds Ratio = 2.04). |

Experimental Protocols

Determination of Protein Half-Life via Cycloheximide Chase Assay

This protocol describes a method to determine the half-life of a protein of interest by inhibiting protein synthesis with cycloheximide and monitoring the protein's degradation over time by western blotting.

Materials:

-

Cultured cells expressing the protein of interest

-

Complete cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Loading control primary antibody (e.g., anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed cells in multiple plates or wells to allow for harvesting at different time points.

-

Treat the cells with an appropriate concentration of cycloheximide (typically 10-100 µg/mL, to be optimized for the cell line). Include a vehicle-treated control (e.g., DMSO).

-

Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8, 12 hours). The time points should be chosen based on the expected stability of the protein.

-

Wash the harvested cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with the primary antibody against the protein of interest and a loading control antibody.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities for the protein of interest and the loading control at each time point. Normalize the intensity of the protein of interest to the loading control.

-

Plot the normalized protein levels against time to determine the protein's half-life.

In Vitro Ubiquitination Assay for Ac/N-Degron Substrates

This protocol outlines an in vitro ubiquitination assay to determine if a protein with an N-terminally acetylated alanine can be ubiquitinated by a specific E3 ligase, such as Doa10.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., Ubc6/Ubc7 for Doa10)

-

Recombinant E3 ubiquitin ligase (e.g., a functional fragment of Doa10)

-

Recombinant ubiquitin

-

Substrate protein with an N-terminally acetylated alanine

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and running buffer

-

Western blot reagents (as described in Protocol 3.1)

-

Antibody against the substrate protein or a tag on the substrate

Procedure:

-

Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction mixture includes E1, E2, E3, ubiquitin, the substrate protein, and ATP in the ubiquitination reaction buffer.

-

Include negative control reactions, such as reactions lacking E1, E3, or ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and western blotting using an antibody against the substrate protein.

-

The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the substrate (mono- and poly-ubiquitinated) indicates a successful ubiquitination reaction.

Quantification of N-Acetyl-L-Alanine in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of N-acetyl-L-alanine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples

-

Internal standard (e.g., stable isotope-labeled N-acetyl-L-alanine)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add the internal standard.

-

Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile.

-

Vortex and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify N-acetyl-L-alanine and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-product ion transitions for N-acetyl-L-alanine should be optimized.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of N-acetyl-L-alanine standards.

-

Calculate the concentration of N-acetyl-L-alanine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Future Directions

The role of N-terminal acetylation of alanine in the Ac/N-degron pathway is a well-defined signaling cascade leading to protein degradation. The broader implications of this modification for protein homeostasis and its interplay with other cellular processes are areas of active research.

The function of N-acetyl-L-alanine as a signaling molecule is less clear. Its association with inflammatory and immune-mediated diseases suggests a potential role in modulating immune responses. For instance, the observation that NAAL inhibits IFN-γ production by NK cells in the context of HIV and tuberculosis co-infection points towards a direct or indirect role in immune signaling. Future research is needed to identify the specific receptors and downstream signaling pathways that may be affected by NAAL.

The development of drugs targeting the enzymes involved in N-acetylation, such as the N-terminal acetyltransferases and the ubiquitin ligases of the Ac/N-degron pathway, holds therapeutic potential for diseases characterized by protein misregulation. Furthermore, the use of NAAL as a diagnostic or prognostic biomarker could lead to improved clinical management of various diseases.

Conclusion

N-acetylation on alanine is a multifaceted modification with significant implications for cellular function and disease. As a post-translational modification, it acts as a key regulator of protein stability, while as a circulating metabolite, it serves as a valuable biomarker for a growing number of pathological conditions. The detailed experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate roles of N-acetylated alanine in health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.

References

- 1. N-terminal acetylation of cellular proteins creates specific degradation signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 5. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Use of Deuterated Alanine in Protein NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution in solution.[1][2] However, its application to larger proteins (>25 kDa) is often hampered by severe line broadening and spectral overlap.[3][4] A common and effective strategy to overcome these limitations is the use of isotopic labeling, particularly deuteration.[5] Replacing non-exchangeable protons with deuterium significantly reduces dipolar relaxation pathways, the primary source of line broadening in large molecules, leading to sharper resonance lines and improved spectral quality.

This document provides detailed application notes and protocols for the use of deuterated alanine, specifically N-acetyl-L-alanine-d4 (Ac-Ala-OH-d4) as a precursor for L-alanine-d4, in protein NMR spectroscopy. While direct protocols for this compound are not extensively published, it serves as a stable, protected source of L-alanine-d4, which can be incorporated into proteins. The focus is on its application in methyl-transverse relaxation optimized spectroscopy (methyl-TROSY), a technique that has revolutionized the study of high-molecular-weight proteins.

Alanine methyl groups are excellent probes of protein structure and dynamics due to their abundance, proximity to the protein backbone, and restricted flexibility. By selectively incorporating protonated ¹³CH₃-alanine into a perdeuterated protein background, high-quality NMR spectra of macromolecular assemblies approaching 1 MDa can be obtained.

Key Applications

The use of deuterated alanine in conjunction with selective methyl labeling enables a range of advanced NMR studies:

-

Structure Determination of Large Proteins and Complexes: By providing sharp, well-resolved signals, alanine methyl probes offer crucial distance restraints for calculating the three-dimensional structures of proteins and protein-protein complexes that are intractable by other methods.

-

Analysis of Protein Dynamics: Methyl group relaxation parameters are sensitive to motions on a wide range of timescales (picoseconds to milliseconds), providing insights into protein flexibility, conformational exchange, and allostery.

-

Mapping Protein-Ligand and Protein-Protein Interfaces: Chemical shift perturbations of alanine methyl resonances upon binding of a ligand or another protein can be used to map interaction surfaces and characterize binding events.

-

Studies of Enzyme Mechanisms: Alanine residues are frequently found in active sites, and their methyl groups can serve as sensitive reporters of substrate binding and conformational changes during catalysis.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from NMR experiments on proteins labeled with deuterated alanine and selective methyl probes. This data highlights the benefits of this labeling strategy for studying large proteins.

| Parameter | Protein System | Magnetic Field (T) | Observed Value/Range | Significance | Reference(s) |

| ¹H Linewidths (Hz) | 82 kDa Malate Synthase G | 18.8 | 15-25 | Narrow linewidths for a large protein, enabling high resolution. | |

| Transverse Relaxation Rate (R₂) of ¹³C in Ala-β | 82 kDa Malate Synthase G | 18.8 | ~1.5 - 2.5 s⁻¹ | Slow relaxation, leading to sharper signals and higher sensitivity in methyl-TROSY experiments. | |

| Order Parameter (S²) | 82 kDa Malate Synthase G | 18.8 | 0.7 - 0.9 | High order parameters indicate that alanine methyl groups are conformationally restricted and reflect the overall protein dynamics. | |

| Deuteration Level at Cα | Recombinantly expressed protein | - | >97% | High deuteration at the Cα position is crucial for reducing relaxation pathways. | |

| Incorporation Level of ¹³CH₃-Ala | 82 kDa Malate Synthase G | - | >95% | High incorporation efficiency is achievable with optimized protocols. |

Experimental Protocols

Preparation of L-Alanine-d4 from this compound

N-acetyl-L-alanine-d4 is a protected form of deuterated alanine. The acetyl group must be removed prior to use in cell culture media. This can be achieved by acid hydrolysis.

Materials:

-

N-acetyl-L-alanine-d4 (this compound)

-

1 M HCl

-

D₂O

-

Lyophilizer

Protocol:

-

Dissolve this compound in 1 M HCl in D₂O.

-

Heat the solution at 100°C for 2 hours to hydrolyze the acetyl group.

-

Monitor the reaction by ¹H NMR to confirm the disappearance of the acetyl methyl signal.

-

Lyophilize the sample to remove excess HCl and D₂O.

-

Resuspend the resulting L-alanine-d4 hydrochloride in D₂O and lyophilize again to ensure complete removal of HCl.

-

The resulting L-alanine-d4 is ready to be used in the culture medium.

Expression of Alanine-Labeled Protein in E. coli

This protocol describes the expression of a protein with protonated ¹³CH₃-alanine methyl groups in a perdeuterated background.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

-

M9 minimal medium prepared with 99.9% D₂O.

-

Deuterated glucose (¹²C, d₇ or ¹³C, d₇) as the primary carbon source.

-

¹⁵NH₄Cl as the nitrogen source.

-

L-alanine-3-¹³C, 2-²H (or L-alanine-d4 if only deuteration is required without ¹³C labeling).

-

Succinate-d₄

-

α-ketoisovalerate-d₇

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium and grow overnight at 37°C.

-

Adaptation to D₂O:

-

Inoculate 1 mL of the overnight culture into 100 mL of M9 medium in H₂O. Grow to an OD₆₀₀ of 0.6-0.8.

-

Pellet the cells by centrifugation and resuspend in 100 mL of M9 medium prepared with 50% D₂O. Grow to an OD₆₀₀ of 0.6-0.8.

-

Repeat the process, resuspending the cells in 100 mL of M9 medium prepared with 99.9% D₂O. This stepwise adaptation improves cell viability in the deuterated medium.

-

-

Main Culture:

-

Inoculate the adapted cells into 1 L of M9 medium in D₂O containing ¹⁵NH₄Cl (1 g/L) and deuterated glucose (2 g/L).

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Labeling and Induction:

-

Approximately one hour before induction, add the labeling precursors to the culture. For specific ¹³CH₃ labeling of alanine, add L-alanine-3-¹³C, 2-²H (100 mg/L).

-

To prevent scrambling of the ¹³C label to other amino acids, add succinate-d₄ (2 g/L) and α-ketoisovalerate-d₇ (70 mg/L).

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Reduce the temperature to 18-25°C and continue to grow for 16-24 hours.

-

-

Harvesting and Purification:

-

Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

NMR Sample Preparation

Protocol:

-

Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O).

-

Concentrate the protein to the desired concentration (typically 0.1 - 1.0 mM).

-

Add a small amount (5-10%) of a standard for chemical shift referencing if required.

-

Transfer the sample to a high-quality NMR tube.

Visualizations

Alanine Biosynthesis and Labeling Strategy

Caption: Alanine biosynthesis pathway in E. coli and the strategy for incorporating exogenous deuterated alanine.

Experimental Workflow for Protein NMR using Deuterated Alanine

Caption: General experimental workflow for protein NMR using deuterated alanine labeling.

References

- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Alanine Prototrophic Suppressors Emerge from L-Alanine Auxotroph through Stress-Induced Mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autoinduction of Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 5. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

Application Note: Ac-Ala-OH-d4 as an Internal Standard for the Quantitative Analysis of N-Acetyl-Alanine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-alanine (Ac-Ala-OH) is an N-acetylated amino acid that is increasingly recognized for its potential role as a biomarker in various physiological and pathological states. Accurate and precise quantification of endogenous metabolites like N-acetyl-alanine in complex biological matrices is crucial for advancing research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS method. A SIL-IS, such as N-acetyl-alanine-d4 (Ac-Ala-OH-d4), has nearly identical physicochemical properties to the analyte of interest.[2] This ensures that it co-elutes chromatographically and experiences similar effects during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer. By normalizing the analyte's signal to the internal standard's signal, variability introduced during the analytical process can be effectively compensated for, leading to improved accuracy and precision.[3] this compound, with a mass shift of +4 amu, provides a clear distinction from the natural mass distribution of the analyte, making it an ideal internal standard.

This application note provides a detailed protocol for the quantification of N-acetyl-alanine in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes the extraction of N-acetyl-alanine from human plasma samples.

Materials:

-

Human plasma samples

-

This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

-

Ac-Ala-OH calibration standard stock solution (e.g., 1 mg/mL in methanol)

-

Methanol (LC-MS grade), ice-cold

-

Acetonitrile (LC-MS grade), ice-cold

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of reaching >12,000 x g at 4°C

-

Pipettes and tips

-

Autosampler vials

Procedure:

-

Prepare Working Solutions:

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking the Ac-Ala-OH stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a PBS solution) to achieve a concentration range of 1-1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the surrogate matrix, independent of the calibration standards.

-

-

Sample Extraction:

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or QC sample.

-

Add 10 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the double blank (matrix blank).

-

Add 400 µL of ice-cold methanol to each tube to precipitate proteins.

-

Vortex each tube vigorously for 1 minute.

-

Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 30 seconds to ensure complete dissolution.

-